
5-bromo-6-(methylsulfamoyl)-N-acetylindoline
概要
説明
5-bromo-6-(methylsulfamoyl)-N-acetylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline typically involves several steps. One common method is the electrophilic substitution of the aromatic core of indoline at the C-5 position using brominating agents . The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) bromide. Industrial production methods may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity.
化学反応の分析
5-bromo-6-(methylsulfamoyl)-N-acetylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain tyrosine kinases, which are involved in cell signaling and cancer progression .
類似化合物との比較
5-bromo-6-(methylsulfamoyl)-N-acetylindoline can be compared with other indoline derivatives such as:
5-bromoindole-2-carboxylic acid hydrazone: This compound also contains a bromine atom at the C-5 position and has shown anticancer activity.
5-methylsulfamoyl-N-acetylindoline: Similar to this compound but lacks the bromine atom, which may affect its biological activity and chemical reactivity.
The presence of the bromine atom in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
特性
CAS番号 |
107144-43-4 |
|---|---|
分子式 |
C11H13BrN2O3S |
分子量 |
333.20 g/mol |
IUPAC名 |
1-acetyl-5-bromo-N-methyl-2,3-dihydroindole-6-sulfonamide |
InChI |
InChI=1S/C11H13BrN2O3S/c1-7(15)14-4-3-8-5-9(12)11(6-10(8)14)18(16,17)13-2/h5-6,13H,3-4H2,1-2H3 |
InChIキー |
NMLHNSZQOBHRSE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NC)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
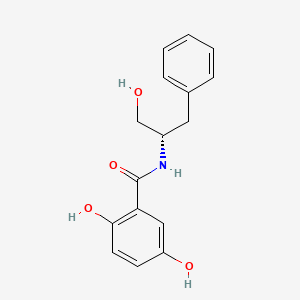

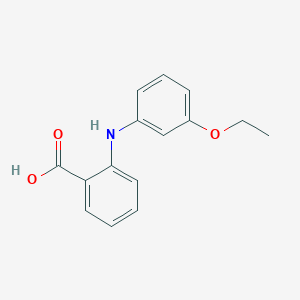

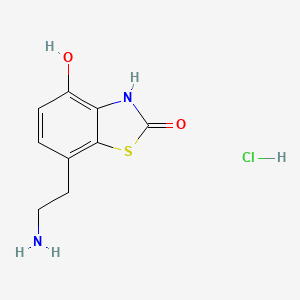
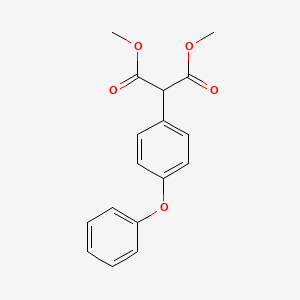
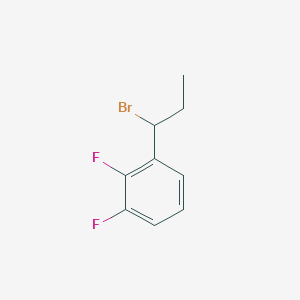



![2-(3-Methoxy-4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8313648.png)
![2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole](/img/structure/B8313650.png)


